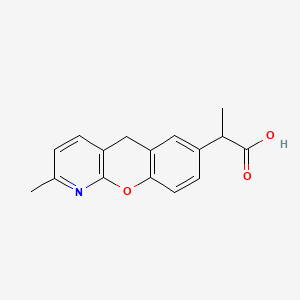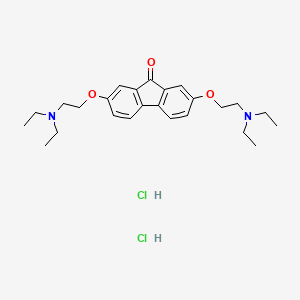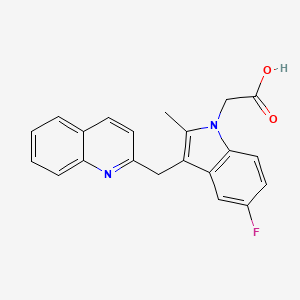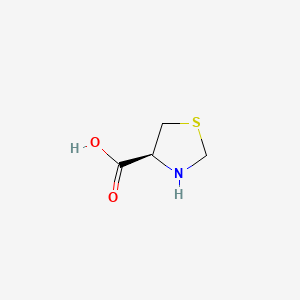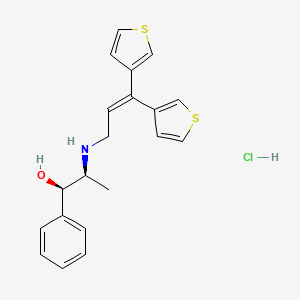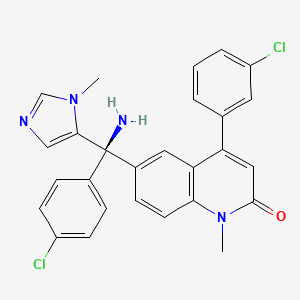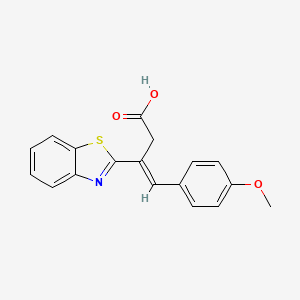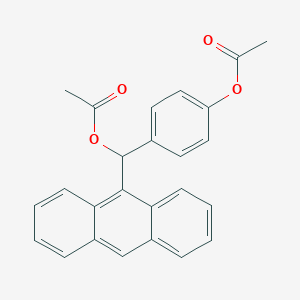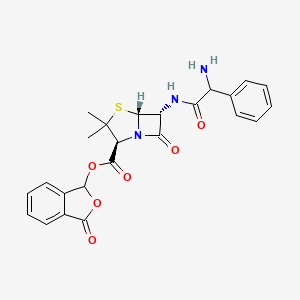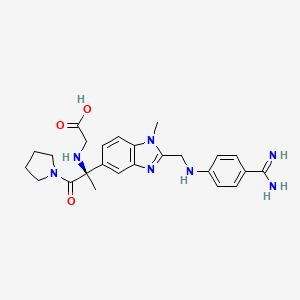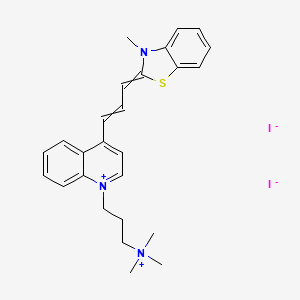
TO-PRO3 iodide
Overview
Description
TO-PRO3 iodide is a monomeric cyanine nucleic acid stain . It is a highly efficient blue fluorescent dye that can stain cytoplasm as a cell tracer . It is ideally suited for nuclear staining in flow cytometry and fluorescence microscopy applications in fixed cells .
Synthesis Analysis
TO-PRO3 iodide has been tested in monocytes and different cell lines under conditions of different fixatives, dye concentrations, labeling kinetics, and RNAse concentrations for mono-, bi- and tri-parametric flow cytometric cell cycle analysis .
Molecular Structure Analysis
The molecular formula of TO-PRO3 iodide is C26H31I2N3S . It has a peak absorbance at 642 nm and emission at 661 nm .
Chemical Reactions Analysis
TO-PRO3 iodide has been compared with propidium iodide (PI) for measuring relative DNA content . It has been tested on peripheral blood lymphocytes (PBL) and keratinocytes in a two-laser system .
Physical And Chemical Properties Analysis
The molecular weight of TO-PRO3 iodide is 671.4 g/mol . It has a strong binding affinity for dsDNA, with dissociation constants in the micromolar range .
Mechanism of Action
Target of Action
TO-PRO3 iodide primarily targets double-stranded DNA (dsDNA) within cells . It has a very strong binding affinity for dsDNA, with dissociation constants in the micromolar range . This makes it an excellent tool for staining the nucleus in cultured cells and in paraffin sections .
Mode of Action
TO-PRO3 iodide is a cell-impermeant dye . This means it cannot penetrate the membranes of live cells. It can penetrate compromised membranes characteristic of dead cells . Once inside the cell, it binds strongly and selectively to dsDNA . This interaction results in strong and selective staining of the nucleus .
Biochemical Pathways
The primary biochemical pathway affected by TO-PRO3 iodide is the process of nucleic acid detection . By binding to dsDNA, TO-PRO3 iodide allows for the visualization of the nucleus, making it among the most sensitive probes for nucleic acid detection . This is particularly useful in fluorescence microscopy, where it can be used for staining nucleic acids on solid supports and pre-staining samples for gel or capillary electrophoresis .
Pharmacokinetics
The pharmacokinetics of TO-PRO3 iodide are largely determined by its cell-impermeant nature . It is unable to penetrate the membranes of live cells, limiting its bioavailability to cells with compromised membranes . Once inside a cell, it binds strongly to dsdna, allowing for effective staining .
Result of Action
The result of TO-PRO3 iodide’s action is the strong and selective staining of the nucleus in cultured cells and in paraffin sections . This makes it a very sensitive nuclear counterstain and a useful indicator of dead cells within a population . The carbocyanine-based dye exhibits far-red fluorescence with excitation at 642 nm and emission at 661 nm .
Action Environment
The action of TO-PRO3 iodide can be influenced by environmental factors. This makes it a valuable tool in environments where tissue autofluorescence might otherwise interfere with the detection of fluorescence signals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
trimethyl-[3-[4-[3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3S.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNORJFCVHUPNH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31I2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-[3-[4-[3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



